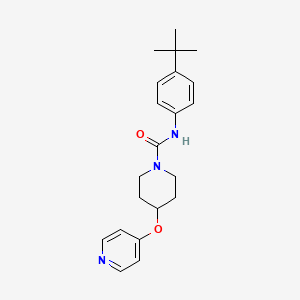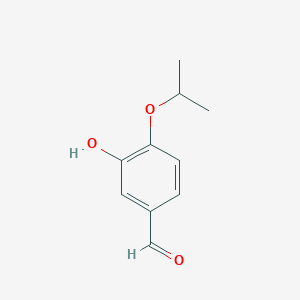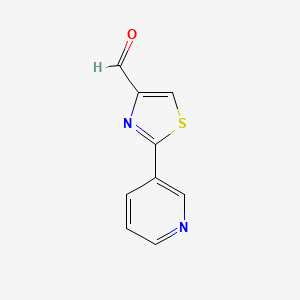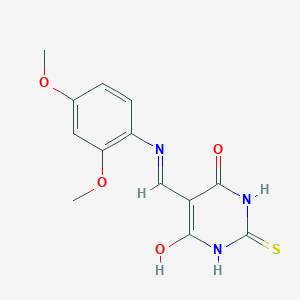![molecular formula C17H17Cl2N3O2 B2574645 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2415542-19-5](/img/structure/B2574645.png)
2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and histamine H1 receptor. By inhibiting these enzymes and receptors, this compound can modulate various physiological processes, including neurotransmission, inflammation, and allergic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone are diverse and depend on the specific enzyme or receptor that is inhibited. For example, inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognition and memory. Inhibition of histamine H1 receptor can reduce allergic reactions and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments is its potency and specificity. It is a highly selective inhibitor of several enzymes and receptors, making it a valuable tool for studying specific physiological processes. However, one of the limitations of this compound is its potential toxicity. It can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One direction is to study its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and asthma. Another direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by this compound. Additionally, further research is needed to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
合成法
The synthesis of 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves several steps. The starting material is 2-chloroacetophenone, which is reacted with piperidine and 5-chloropyrimidine to form the intermediate compound. This intermediate is then treated with sodium hydroxide and acetic anhydride to yield the final product. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is used in various scientific research applications. It is a potent inhibitor of several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and histamine H1 receptor. It has been used to study the role of these enzymes and receptors in various physiological processes, including cognition, inflammation, and allergic reactions.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-10-20-17(21-11-13)24-14-5-7-22(8-6-14)16(23)9-12-3-1-2-4-15(12)19/h1-4,10-11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKLAOLYZGYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2574562.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)
![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2574567.png)




![5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2574575.png)



![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B2574580.png)
![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)